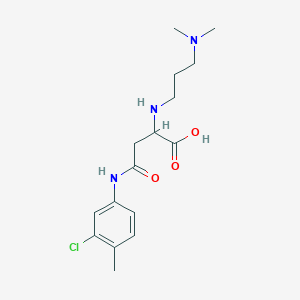

4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid

Descripción

Propiedades

IUPAC Name |

4-(3-chloro-4-methylanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-11-5-6-12(9-13(11)17)19-15(21)10-14(16(22)23)18-7-4-8-20(2)3/h5-6,9,14,18H,4,7-8,10H2,1-3H3,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNNGRUOZDHEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid (CAS Number: 1096491-71-2) is a synthetic organic molecule with potential biological significance. Its unique structure, featuring multiple functional groups, suggests diverse interactions within biological systems. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure includes:

- A chloro group that may enhance lipophilicity and biological activity.

- Dimethylamino and amino substituents that can participate in hydrogen bonding and electrostatic interactions.

- A carbonyl moiety that is often involved in enzyme-substrate interactions.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial properties : The presence of chloro and amino groups suggests potential efficacy against various pathogens.

- Anticancer activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular proliferation and metabolism. For instance, its structural similarity to known enzyme inhibitors suggests it could interfere with key metabolic pathways.

- Cellular Uptake and Toxicity : Studies indicate that compounds with similar structures can induce cytotoxic effects in cancer cell lines by disrupting mitochondrial function and promoting apoptosis.

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of related compounds. For example, an investigation into a structurally similar compound demonstrated:

- Cytotoxicity against cancer cell lines : The compound induced significant apoptosis in AGS gastric cancer cells at concentrations as low as 5 µM, leading to increased levels of cleaved-caspase-3 and decreased Bcl-2 expression, which is critical for cell survival .

QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of this compound based on its structural features. These models suggest a correlation between specific substituents and increased potency against cancer cells.

Case Studies

- Anticancer Activity : In a study involving various derivatives of similar compounds, one derivative exhibited significant inhibition of cell growth in HCT116 human colon cancer cells, with IC50 values indicating strong cytotoxic effects .

- Antimicrobial Testing : Compounds sharing structural features with 4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid were tested against bacterial strains, showing promising results in inhibiting growth.

Comparative Analysis

A comparative analysis table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)benzamide | Amide structure with dimethylamino | Anticancer |

| 3-Chloro-N-(4-methylphenyl)aniline | Chloro and amino groups | Antimicrobial |

| 2-Fluorobenzamide | Fluorine substitution | Analgesic properties |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 4-oxobutanoic acid family, a scaffold modified with aryl and alkylamino substituents. Below is a comparative analysis with structurally related analogs:

Research Findings and Data Gaps

Key Observations:

Substituent Position Matters: Chlorine at the 3-position on the phenyl ring (target compound) vs. Methyl groups (e.g., 4-methyl in the target vs. 2-methyl in ) modulate steric hindrance and metabolic stability .

Role of Alkylamino Chains: The 3-(dimethylamino)propyl group distinguishes the target from simpler analogs, suggesting improved solubility and possible interaction with cationic binding sites (e.g., ion channels or GPCRs) .

Data Gaps:

- No crystallographic or spectroscopic data (e.g., NMR, XRD) are provided for the target compound, limiting conformational analysis.

- Biological assays (e.g., IC50, receptor binding) are absent; future studies should prioritize these metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.